(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one is a useful research compound. Its molecular formula is C26H31ClO2 and its molecular weight is 410.98. The purity is usually 95%.
BenchChem offers high-quality (E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Intermediate in Hormone Pharmaceuticals : A study by Nie, Wang, & Zhou (2006) discusses a compound with a similar structure, used as an important intermediate in the synthesis of hormone pharmaceuticals. The study emphasizes the crystal structure analysis, highlighting strong intermolecular hydrogen bonds.
- Synthetic Routes and Carcinogenicity Testing : Bhatt (1988) synthesized a compound closely related to (E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one and tested its carcinogenicity in mice. This study indicates the compound's relevance in understanding carcinogenic properties (Bhatt, 1988).
Structural and Carcinogenic Relationships
- Correlation with Carcinogenicity : Coombs, Bhatt, & Croft (1973) explored the relationship between structure and carcinogenicity in cyclopenta[a]phenanthrene derivatives. This research is crucial for understanding how structural variations in compounds like (E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one affect their biological activity (Coombs, Bhatt, & Croft, 1973).
Molecular Interaction and Structure
- Molecular Packing and Interactions : Ketuly, Hadi, Khaledi, & Tiekink (2010) studied a compound with a similar structure, focusing on the molecular packing and interactions within the crystal. This type of research provides insights into the physical and chemical properties of these compounds (Ketuly et al., 2010).
Other Research Applications
- Biological Activity and Carcinogenic Potential : Coombs (1969) conducted oxidation studies on cyclopenta[a]phenanthrene derivatives to understand their biological activity and carcinogenic potential. This research is relevant for assessing the safety and potential health risks associated with these compounds (Coombs, 1969).
Mechanism of Action
Target of Action
The primary targets of this compound are the Oxysterols receptor LXR-alpha , Oxysterol-binding protein 2 , and Nuclear receptor ROR-gamma . These receptors play crucial roles in lipid metabolism, inflammation, and immunity.
Mode of Action
The compound interacts with its targets through ligand-dependent recruitment. It binds to these receptors and induces conformational changes that allow the recruitment of coactivators, such as the steroid receptor coactivator 1 (SRC1) . This interaction leads to the activation or repression of target genes.
Biochemical Pathways
The activation of these receptors influences several biochemical pathways. For instance, the activation of LXR-alpha regulates the expression of genes involved in cholesterol, fatty acid, and glucose metabolism. Similarly, the activation of ROR-gamma influences the expression of genes involved in immune responses .
Result of Action
The activation or repression of target genes by this compound can lead to various molecular and cellular effects. For example, it can influence lipid metabolism, modulate immune responses, and potentially impact the progression of diseases related to these processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the binding affinity of the compound to its targets can vary depending on the pH and temperature .
properties
IUPAC Name |
(16E)-16-[(2-chlorophenyl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClO2/c1-25-11-9-19(28)15-18(25)7-8-20-21(25)10-12-26(2)22(20)14-17(24(26)29)13-16-5-3-4-6-23(16)27/h3-7,13,19-22,28H,8-12,14-15H2,1-2H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJPGFFQFAETRQ-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=CC=C5Cl)C4=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=CC=C5Cl)/C4=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.